3-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one
CAS No.: 920163-69-5
Cat. No.: VC4270776
Molecular Formula: C25H21N7O3
Molecular Weight: 467.489
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920163-69-5 |
|---|---|
| Molecular Formula | C25H21N7O3 |
| Molecular Weight | 467.489 |
| IUPAC Name | 3-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl]chromen-2-one |
| Standard InChI | InChI=1S/C25H21N7O3/c33-24(19-14-18-8-4-5-9-20(18)35-25(19)34)31-12-10-30(11-13-31)22-21-23(27-16-26-22)32(29-28-21)15-17-6-2-1-3-7-17/h1-9,14,16H,10-13,15H2 |
| Standard InChI Key | VMYJAEQBYZIXHN-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)C5=CC6=CC=CC=C6OC5=O |
Introduction
Molecular Formula and Weight
The molecular formula for this compound is , and it has a molecular weight of approximately 394.44 g/mol.
Structural Representation
The structural representation of the compound can be depicted as follows:
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Triazole Ring: A five-membered ring containing three nitrogen atoms.
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Piperazine Moiety: A six-membered ring containing two nitrogen atoms.
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Chromene Structure: A benzopyran derivative that contributes to the compound's aromatic properties.
3 Synthesis Pathway
The synthesis of 3-(4-(3-benzyl-3H- triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one typically involves multi-step reactions:
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Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction involving azides and alkynes.
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Piperazine Attachment: The piperazine moiety is introduced via nucleophilic substitution or coupling reactions.
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Chromene Formation: The chromene structure is synthesized through condensation reactions involving phenolic compounds with carbonyls.
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Final Coupling Reaction: The final product is formed by coupling the piperazine derivative with the chromene structure.
Pharmacological Potential
Research indicates that compounds similar to 3-(4-(3-benzyl-3H- triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one exhibit a range of biological activities:
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Anticancer Activity: Some derivatives have shown promising results in inhibiting cancer cell proliferation.
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Antimicrobial Properties: The presence of the triazole ring may enhance antimicrobial activity against various pathogens.
Mechanism of Action
The mechanism by which these compounds exert their biological effects often involves interaction with specific biological targets such as enzymes or receptors, potentially leading to inhibition or modulation of cellular pathways.
Experimental Data
Research has demonstrated that specific structural modifications can significantly enhance the activity of these compounds:
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IC50 Values: Various studies report IC50 values indicating the concentration required for 50% inhibition of cell growth or enzyme activity, providing insight into the potency of these compounds.
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